
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is an organic compound with the molecular formula C11H11NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are selected to optimize the reaction rate and minimize by-products. Purification steps, including crystallization and chromatography, are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex isoquinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield isoquinoline-6-carboxylic acid derivatives, while reduction can produce alcohols
科学研究应用
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism by which Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved in its action can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar in structure but lacks the ketone group at the 3-position.
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: Differing by the position of the carboxylate group.
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid: The non-methylated version of the compound.
Uniqueness
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ketone group at the 3-position and the carboxylate ester at the 6-position allows for unique interactions with biological targets and provides versatility in chemical synthesis.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-8-6-12-10(13)5-9(8)4-7/h2-4H,5-6H2,1H3,(H,12,13) |
InChI 键 |
CKXDHQUQIYGEQE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(CNC(=O)C2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


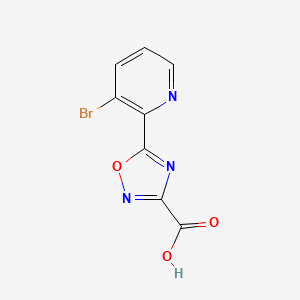

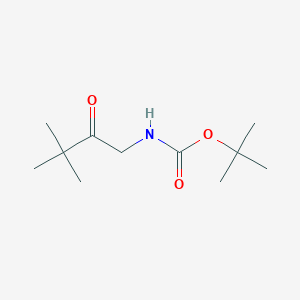
![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
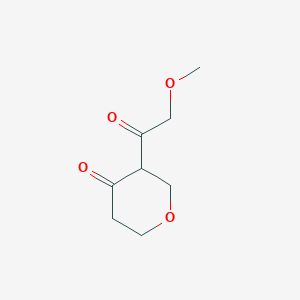

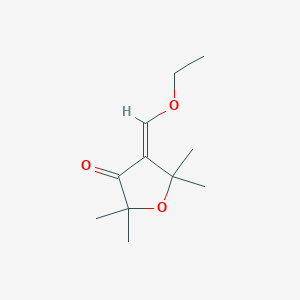
![[6-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B13069022.png)

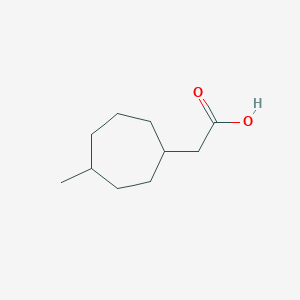

![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
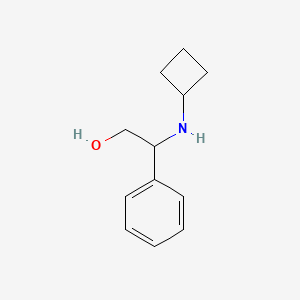
![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
